molecular formula C7H2ClN5O2S B4290309 4-azido-3-chloro-6-nitro-1,2-benzisothiazole

4-azido-3-chloro-6-nitro-1,2-benzisothiazole

Cat. No.: B4290309
M. Wt: 255.64 g/mol
InChI Key: XRIHIAWOIDUVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-azido-3-chloro-6-nitro-1,2-benzisothiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of benzisothiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-azido-3-chloro-6-nitro-1,2-benzisothiazole is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic groups on biomolecules, leading to the formation of covalent bonds. This reaction is highly specific and can be used for the selective modification of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound is non-toxic and does not have any significant effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-azido-3-chloro-6-nitro-1,2-benzisothiazole in lab experiments is its high specificity for biomolecules. This compound can be used for the selective modification of biomolecules without affecting other components in the sample. However, one of the limitations of using this compound is its relatively low reactivity, which may require longer reaction times or higher concentrations for efficient modification.

Future Directions

There are several future directions for research on 4-azido-3-chloro-6-nitro-1,2-benzisothiazole. One area of research is in the development of new click chemistry reactions using this compound as a reagent. Another area of research is in the application of this compound for the modification of complex biomolecules such as carbohydrates and lipids. Additionally, the use of this compound in the development of new diagnostic and therapeutic agents is an area of active research.

Scientific Research Applications

4-azido-3-chloro-6-nitro-1,2-benzisothiazole has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of bioconjugation, where this compound is used as a reagent for the modification of biomolecules such as proteins and nucleic acids. This compound can be used to introduce azide groups into these biomolecules, which can then be further modified using various click chemistry reactions.

Properties

IUPAC Name

4-azido-3-chloro-6-nitro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN5O2S/c8-7-6-4(10-12-9)1-3(13(14)15)2-5(6)16-11-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIHIAWOIDUVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N=[N+]=[N-])C(=NS2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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